Okaramine A

Description

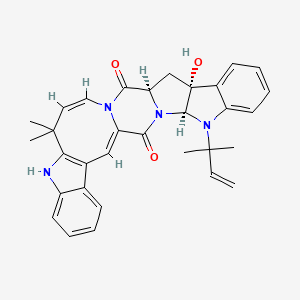

Okaramine A is a bis-indole alkaloid primarily isolated from fungi such as Penicillium simplicissimum and Aspergillus aculeatus. It belongs to the okaramine family, renowned for insecticidal properties targeting glutamate-gated chloride channels (GluCl) in insects . Structurally, it features a 1,4-dihydroazocine ring and an N-aliphatic group attached to the indole moiety, both critical for its bioactivity . This compound exhibits moderate insecticidal activity, with an LD50 of 8 μg/g in silkworm dietary assays, but is less potent than its congener Okaramine B (LD50: 0.2 μg/g) .

Properties

CAS No. |

115444-43-4 |

|---|---|

Molecular Formula |

C32H32N4O3 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(1Z,4S,12R,14R,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-1(29),6,8,10,17,20(28),22,24,26-nonaene-2,15-dione |

InChI |

InChI=1S/C32H32N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-17,25,29,33,39H,1,18H2,2-5H3/b16-15-,24-17-/t25-,29-,32-/m1/s1 |

InChI Key |

XOYCJCSLHCTYSV-HTFKTHENSA-N |

Isomeric SMILES |

CC1(/C=C\N2/C(=C\C3=C1NC4=CC=CC=C43)/C(=O)N5[C@@H](C2=O)C[C@@]6([C@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

Canonical SMILES |

CC1(C=CN2C(=CC3=C1NC4=CC=CC=C43)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Okaramine A can be synthesized through a series of chemical reactions starting from tryptophan derivatives. One of the key steps involves the formation of a dihydroindoloazocine ring system using palladium-catalyzed cyclization . The synthesis typically involves:

- Reductive N-alkylation of tryptophan methyl ester with 3-methyl-2-butenal.

- Acylation with a tryptophan derivative to form a tetracyclic intermediate.

- Palladium-catalyzed cyclization to form the pentacyclic structure.

- Further transformations to complete the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound involves fermentation of Penicillium simplicissimum AK-40 on okara (the insoluble residue of whole soybean). The fermentation broth is then extracted with acetone, followed by partitioning against ethyl acetate. Column chromatography of the ethyl acetate extract results in the isolation of this compound .

Chemical Reactions Analysis

Types of Reactions

Okaramine A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the indole and azocine rings.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Okaramine A has several scientific research applications:

Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: this compound is used to study the effects of indole alkaloids on insect physiology and behavior.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new insecticides and possibly other therapeutic agents.

Industry: This compound is being investigated for its use in developing environmentally friendly insecticides

Mechanism of Action

Okaramine A exerts its insecticidal effects by targeting the glutamate-gated chloride channels (GluCl) in insect neurons. Activation of these channels leads to an influx of chloride ions, causing hyperpolarization of the neuron and ultimately leading to paralysis and death of the insect . This mechanism is highly specific to insects, making this compound a promising candidate for safe insect control .

Comparison with Similar Compounds

Core Structural Features

The okaramine family shares a bis-indole scaffold but diverges in ring systems and substituents:

- Okaramine A : Contains a 1,4-dihydroazocine ring and a methoxy group on the C-ring .

- Okaramine B : Features an azetidine ring and an azocine ring, with enhanced activity attributed to these compact nitrogen-containing rings .

- Okaramine S : Unique seven-membered ring formed by fusion of an isoprenyl group with the indole system, absent in other okaramines .

- Okaramine H: Differs in prenylation patterns and stereochemistry, influencing its anti-parasitic activity against Leishmania donovani .

Table 1: Structural Comparison of Key Okaramines

Insecticidal Activity and Structure-Activity Relationships (SAR)

- Critical Moieties : The azetidine and azocine rings are indispensable for GluCl activation. Okaramine B’s superior potency is linked to its azetidine ring, which enhances binding to insect GluCl receptors .

- Role of Substituents :

- Mutagenesis Insights : An L319F mutation in silkworm GluCl reduces Okaramine B’s efficacy by 90%, underscoring the specificity of its azetidine-azocine system .

Table 2: Insecticidal Activity of Okaramines

| Compound | Target Insect | LD50 (μg/g) | Key Structural Determinants |

|---|---|---|---|

| This compound | Bombyx mori | 8.0 | 1,4-Dihydroazocine, methoxy |

| Okaramine B | Bombyx mori | 0.2 | Azetidine, azocine |

| Okaramine N | Bombyx mori | 2.5* | Modified prenyl group* |

| Lemmokaramine | Not tested | N/A | Novel chlorinated indole |

Cytotoxicity and Off-Target Effects

While this compound is primarily insecticidal, other okaramines exhibit cytotoxicity:

- Okaramine C : IC50 of 14.7 µM against murine lymphoma L5178Y cells .

- Okaramine G : IC50 of 12.8 µM in the same assay .

- Okaramine S (Diprenylated) : Potent activity against HL-60 leukemia cells (IC50: 0.78 µM) .

- This compound: No significant cytotoxicity reported, suggesting selectivity for insect channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.